

Anabiol: A Technical Guide to the Anabolic Steroids Methandienone and Stanozolol

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Compound of Interest

Compound Name: *Anabiol*

Cat. No.: *B1667359*

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The term "**Anabiol**" is not a recognized chemical name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is often a trade name or a colloquial term for anabolic-androgenic steroids (AAS), most commonly referring to Methandienone (also known as Dianabol) and sometimes Stanozolol. This technical guide provides an in-depth overview of the chemical properties, signaling pathways, and experimental protocols associated with these two compounds.

Chemical and Physical Properties

The quantitative data for Methandienone and Stanozolol are summarized in the tables below for easy comparison.

Methandienone Data Summary

Property	Value	Source(s)
CAS Number	72-63-9	[1][2][3]
IUPAC Name	(17 β)-17-Hydroxy-17-methylandrosta-1,4-dien-3-one	[2]
Molecular Formula	C ₂₀ H ₂₈ O ₂	[1][3]
Molecular Weight	300.44 g/mol	[1][3]
Melting Point	165-166 °C	[1][3]
Solubility	Practically insoluble in water; soluble in ethanol, acetone, and chloroform. Soluble in dimethylformamide.	[4][5]
Appearance	White to creamy white crystalline powder.	[4]

Stanozolol Data Summary

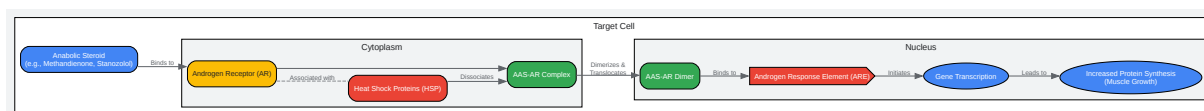
Property	Value	Source(s)
CAS Number	10418-03-8	[6][7][8]
IUPAC Name	(5 α ,17 β)-17-Methyl-2'H-androst-2-eno[3,2-c]pyrazol-17-ol	[6][8]
Molecular Formula	C ₂₁ H ₃₂ N ₂ O	[6][7][8]
Molecular Weight	328.49 g/mol	[6][7]
Melting Point	242 °C	[7]
Solubility	Practically insoluble in water; soluble in dimethylformamide; slightly soluble in ethanol.	[7]
Appearance	White to light yellow powder or crystals.	[6][7]

Signaling Pathway of Anabolic-Androgenic Steroids

Anabolic-androgenic steroids like Methandienone and Stanozolol exert their effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily.[9][10] The signaling cascade can be broadly categorized into genomic and non-genomic pathways.

The genomic pathway is the classical mechanism of action.[9] Upon entering the cell, the steroid binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus.[9] Inside the nucleus, the steroid-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[9][11] This interaction recruits co-regulatory proteins and modulates the transcription of genes involved in protein synthesis, leading to muscle hypertrophy.[9][11]

More recently, non-genomic pathways have been described, which involve faster cellular responses that do not require gene transcription.[12] These can include the activation of membrane-bound receptors and the modulation of intracellular signaling cascades, such as those involving protein kinases and calcium mobilization.[12]



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Caption: Genomic signaling pathway of anabolic-androgenic steroids.

Experimental Protocols

Synthesis of Methandienone

The synthesis of Methandienone can be achieved through the dehydrogenation of 17 α -methyltestosterone. A common method involves microbial transformation, which is often preferred over chemical synthesis due to higher selectivity and milder reaction conditions.^[13]

Methodology: Microbial Dehydrogenation

- **Strain Selection:** A suitable microorganism, such as *Arthrobacter simplex*, capable of 1,2-dehydrogenation of the steroid A-ring is selected and cultured.^[13]
- **Substrate Preparation:** 17 α -methyltestosterone is dissolved in a suitable solvent, such as acetone.^[1]
- **Biotransformation:** The substrate solution is added to the microbial culture under sterile conditions. The culture is then incubated with shaking for a period of time (e.g., 3 days at 27°C) to allow for the conversion of 17 α -methyltestosterone to Methandienone.^[1]
- **Extraction:** After incubation, the mycelium is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate.^[1]
- **Purification:** The organic extract is evaporated, and the resulting residue is dissolved in a minimal amount of acetone. Methandienone is then crystallized by the addition of ether.^[1]

Synthesis of Stanozolol

Stanozolol can be synthesized from mestanolone (17 α -methyl-5 α -androstan-17 β -ol).^[7]

Methodology: Chemical Synthesis

- **Formylation:** Mestanolone is formylated using ethyl formate in the presence of a base like sodium ethoxide to produce a 2-formyl (oxymethylene) derivative.^[7]
- **Cyclization:** The 2-formyl derivative is then reacted with hydrazine, which leads to the cyclization and formation of the pyrazole ring, yielding Stanozolol.^[7]

A more recent two-step method for synthesizing a derivative for immunoassays involves:

- **Acylation:** Stanozolol is acylated with methyl 4-chloro-4-oxobutyrates in the presence of 4-dimethylaminopyridine (DMAP).^[14]

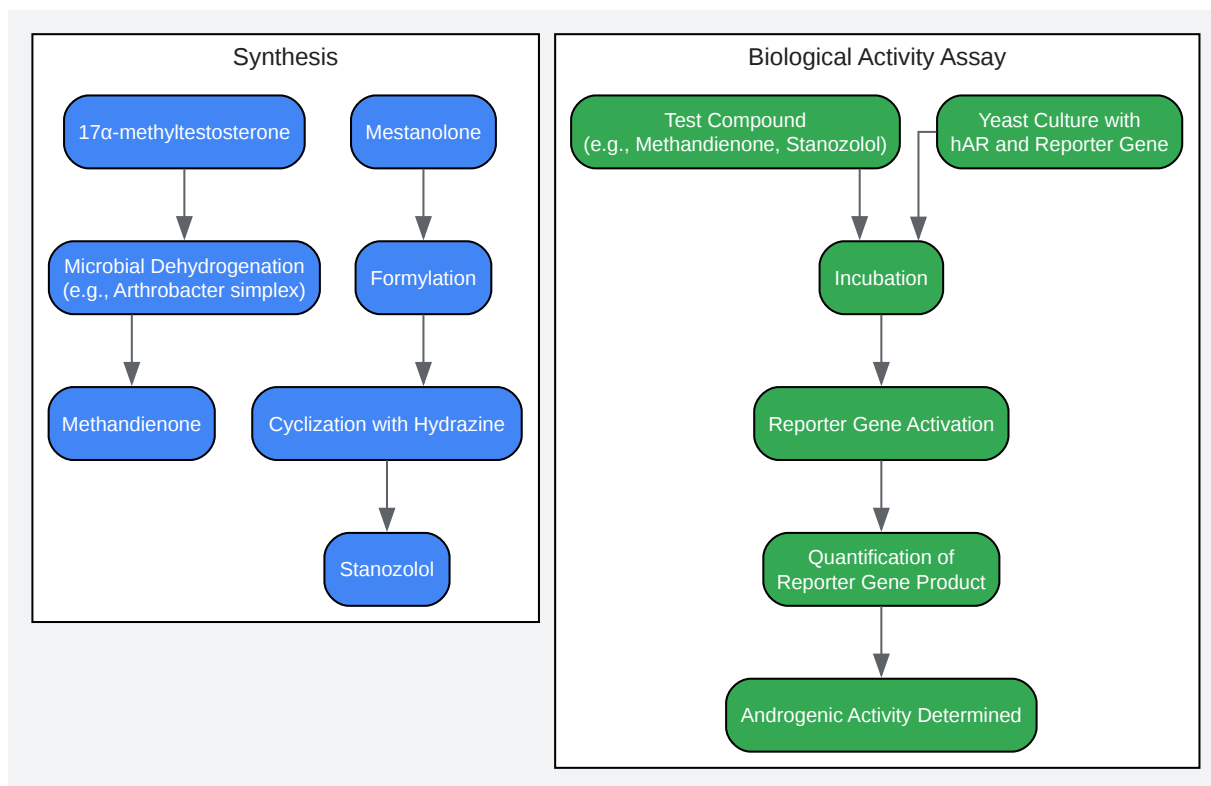
- Hydrolysis: This is followed by a mild alkaline hydrolysis with methanolic sodium hydroxide.
[14]

Biological Activity Assays

The biological activity of anabolic steroids is primarily assessed through their ability to activate the androgen receptor. Reporter gene assays are commonly used for this purpose.[15][16]

Methodology: Yeast Androgen Receptor Reporter Gene Assay

- Yeast Strain: A genetically modified yeast strain (e.g., *Saccharomyces cerevisiae*) is used, which contains the human androgen receptor (hAR) and a reporter gene (e.g., lacZ, encoding β -galactosidase) under the control of an androgen-responsive promoter.[15]
- Assay Procedure:
 - The yeast cells are incubated with various concentrations of the test compound (e.g., Methandienone or Stanozolol).
 - If the compound is an AR agonist, it will bind to the hAR, leading to the activation of the reporter gene.
 - The expression of the reporter gene is then quantified, for example, by measuring the enzymatic activity of β -galactosidase through a colorimetric assay.
- Data Analysis: The level of reporter gene expression is proportional to the androgenic activity of the compound. This allows for the determination of the potency and efficacy of the anabolic steroid.[15] This method is advantageous as it does not require prior knowledge of the chemical structure of the substance being tested.[15] Mammalian reporter gene assays, such as the AR CALUX bioassay, can also be employed for screening purposes in doping control.[16][17]



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